molecular formula C10H14N6O3 B6533080 N-(2-methoxyethyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058197-25-3

N-(2-methoxyethyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6533080
CAS No.: 1058197-25-3
M. Wt: 266.26 g/mol
InChI Key: OSMNDNVZCJDVDT-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxyethyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring, an acetamide group, and a methoxyethyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides . For example, a novel fused triazolo-pyrimidine energetic compound was synthesized by the two-step diazotization-nitrification method or one-step direct nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,5-d]pyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the triazolo[4,5-d]pyrimidine ring could contribute to its stability and reactivity .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-15-9-8(13-14-15)10(18)16(6-12-9)5-7(17)11-3-4-19-2/h6H,3-5H2,1-2H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMNDNVZCJDVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)NCCOC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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